1-Azido-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

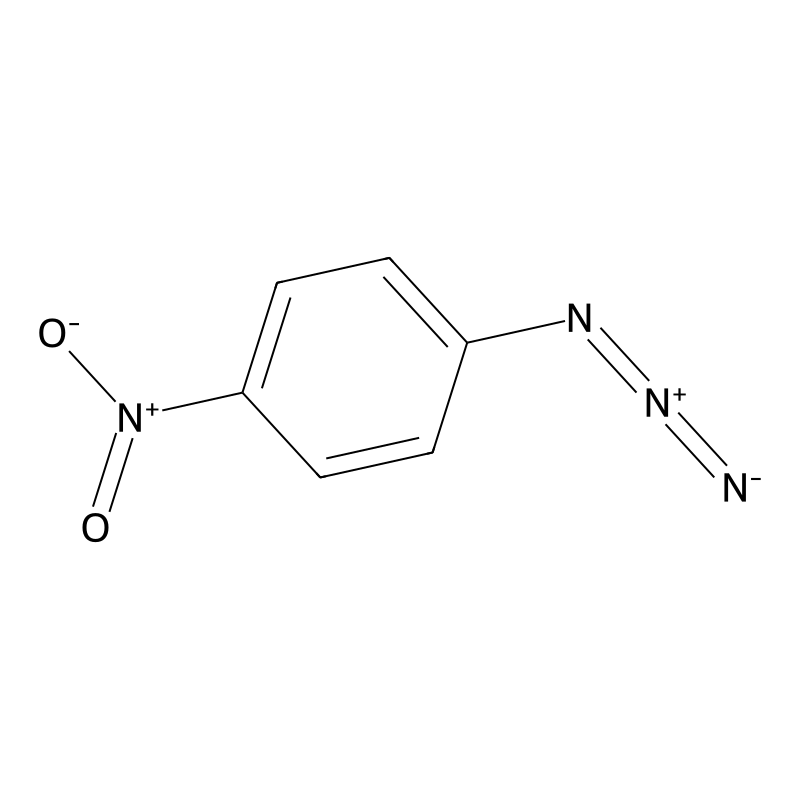

1-Azido-4-nitrobenzene, also known as p-azidonitrobenzene or 4-nitrophenyl azide, is an organic compound with the molecular formula and a molecular weight of 164.1216 g/mol. It features an azido group () attached to a nitro-substituted benzene ring. The compound is characterized by its vibrant yellow color and is known for its reactivity due to the presence of both the azido and nitro functional groups, making it a valuable intermediate in various chemical syntheses and applications in materials science and medicinal chemistry .

- Toxicity: Limited data available, but it is recommended to handle with care due to the presence of the azide group, which can be toxic upon ingestion or inhalation.

- Flammability: Flammable solid.

- Reactivity: Shock-sensitive and decomposes exothermically upon heating.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling 1-Azido-4-nitrobenzene.

- Work in a well-ventilated fume hood.

- Avoid heat, shock, and friction.

- Store in a cool, dry place away from incompatible chemicals.

Organic Synthesis:

1-Azido-4-nitrobenzene is a valuable intermediate in organic synthesis due to the presence of both an azide group (-N₃) and a nitro group (-NO₂) on the benzene ring. The azide group is a versatile functional group often employed in click chemistry, a powerful tool for the rapid and efficient formation of complex molecules by joining smaller building blocks together. The nitro group, on the other hand, can be readily converted into various other functionalities, expanding the molecule's synthetic versatility.

Material Science:

1-Azido-4-nitrobenzene has been explored in the development of new materials with specific properties. For instance, it has been incorporated into the design of photoresponsive polymers, where the azide group and nitro group play a crucial role in controlling the light-induced changes in the polymer's properties. In other cases, it has been used as a precursor for the synthesis of organic conductors, materials that exhibit electrical conductivity.

Bioconjugation:

The azide group in 1-Azido-4-nitrobenzene can be utilized for bioconjugation reactions, a technique for attaching molecules of interest to biomolecules such as proteins, antibodies, and nucleic acids. This allows researchers to label and track biomolecules within living cells or modify their properties for specific applications.

Chemical Biology:

1-Azido-4-nitrobenzene finds applications in chemical biology, where it serves as a tool to probe biological processes. By incorporating the molecule into specific cellular components, researchers can gain insights into cellular functions and interactions. Additionally, the ability to modify the nitro group allows for the fine-tuning of the molecule's properties for specific biological targets.

- Azide-Alkyne Cycloaddition: This compound can react with alkynes through a [3 + 2] cycloaddition mechanism, forming 1,2,3-triazoles. This reaction is significant in click chemistry, which is widely used for synthesizing complex molecules .

- Reduction Reactions: The nitro group can be reduced to an amine, allowing for the formation of diarylamines when reacted with primary amines. This transformation highlights its utility in synthesizing nitrogen-containing heterocycles .

- Thermal Decomposition: Under specific conditions, 1-azido-4-nitrobenzene can decompose thermally, leading to the release of nitrogen gas and other products, which is a consideration for its handling and storage .

Research indicates that 1-azido-4-nitrobenzene exhibits biological activity, particularly in the context of antiviral properties. Its ability to interact with biological molecules makes it a candidate for further investigation in drug development and therapeutic applications. Some studies have suggested potential uses in targeting specific pathways in microbial systems .

The synthesis of 1-azido-4-nitrobenzene typically involves the following methods:

- Nitration of Aniline Derivatives: Starting from an appropriate aniline derivative, nitration is performed to introduce the nitro group. This can be achieved using concentrated nitric acid and sulfuric acid as reagents.

- Azidation: The resulting nitroaniline can then be treated with sodium azide or another azide source under acidic conditions to facilitate the substitution of the amino group with an azido group. This step is crucial for obtaining the final product .

1-Azido-4-nitrobenzene finds applications across various fields:

- Materials Science: It serves as a precursor for synthesizing polymers and materials that require functional groups for further modification.

- Medicinal Chemistry: Its derivatives are explored for their potential pharmaceutical applications, particularly in developing compounds with antimicrobial or anticancer properties.

- Click Chemistry: The compound plays a significant role in click chemistry protocols, enabling the formation of complex molecular architectures from simple precursors .

Interaction studies involving 1-azido-4-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanisms of action in biological systems and its potential as a reactive probe in chemical biology. The compound's ability to form stable triazole linkages through cycloaddition reactions has been extensively investigated, providing insights into its utility in bioconjugation strategies .

Several compounds share structural similarities with 1-azido-4-nitrobenzene. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Nitrophenyl azide | Contains a nitro group on phenyl | Used primarily in click chemistry for triazole synthesis |

| p-Azidobenzenesulfonic acid | Azido group attached to a sulfonic acid | Soluble in water; used in dye synthesis |

| 1-Azido-2-nitrobenzene | Nitro group at position 2 | Different reactivity patterns compared to 1-Azido-4-nitrobenzene |

The uniqueness of 1-azido-4-nitrobenzene lies in its specific arrangement of functional groups that enhance its reactivity and applicability in synthetic chemistry compared to other azides and nitro compounds. Its dual functionality allows for versatile transformations that are not always possible with other similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant